molecular formula C12H11NO B11717378 1-(8-Methyl-3-quinolyl)ethanone

1-(8-Methyl-3-quinolyl)ethanone

Cat. No.: B11717378
M. Wt: 185.22 g/mol
InChI Key: SICCGLCRKPFNRD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(8-Methyl-3-quinolyl)ethanone can be achieved through several methods. One common approach involves the reaction of 8-methylquinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(8-Methyl-3-quinolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate typically yields carboxylic acid derivatives, while reduction with sodium borohydride results in the formation of alcohols .

Mechanism of Action

The mechanism of action of 1-(8-Methyl-3-quinolyl)ethanone is primarily related to its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

1-(8-Methyl-3-quinolyl)ethanone can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(8-methylquinolin-3-yl)ethanone

InChI

InChI=1S/C12H11NO/c1-8-4-3-5-10-6-11(9(2)14)7-13-12(8)10/h3-7H,1-2H3

InChI Key

SICCGLCRKPFNRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=N2)C(=O)C

Origin of Product

United States

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